

# A Comparative Analysis of the Antihypertensive Effects of ZD 7155 and Losartan

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZD 7155(hydrochloride)

Cat. No.: B127983

Get Quote

This guide provides a detailed comparison of the pharmacological properties and antihypertensive effects of two angiotensin II type 1 (AT1) receptor antagonists: ZD 7155 and the widely prescribed drug, losartan. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

# Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Both ZD 7155 and losartan exert their blood pressure-lowering effects by selectively blocking the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors to mediate its effects, which include vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, both ZD 7155 and losartan effectively counteract these effects, leading to vasodilation and a reduction in blood pressure.





Click to download full resolution via product page

## **Comparative Efficacy in Blood Pressure Reduction**

Experimental data from preclinical and clinical studies demonstrate the antihypertensive efficacy of both ZD 7155 and losartan.

### **Preclinical Data: Studies in Rats**







A key comparative study in conscious normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) revealed that ZD 7155 is a more potent AT1 receptor antagonist than losartan. In conscious SD rats, ZD 7155 was found to be approximately ten times more potent than losartan in suppressing the pressor response to angiotensin II.[1] Furthermore, ZD 7155 exhibited a prolonged duration of action, suppressing the angiotensin II-induced pressor response for about 24 hours.[1] In SHRs, both compounds demonstrated a significant antihypertensive effect.[1]

Another study in two-kidney, one-clip Goldblatt hypertensive rats showed that oral administration of ZD 7155 led to a rapid and sustained reduction in blood pressure for up to 48 hours.[2] In a separate investigation, ZD 7155 was shown to decrease systolic blood pressure by 16 mmHg in Sprague-Dawley rats.[3]



| Compound | Animal<br>Model                   | Dose                                                    | Route    | Effect on<br>Blood<br>Pressure                                        | Reference |
|----------|-----------------------------------|---------------------------------------------------------|----------|-----------------------------------------------------------------------|-----------|
| ZD 7155  | Conscious<br>SD Rats              | 1.082<br>μmol/kg (0.51<br>mg/kg)                        | IV Bolus | ~10x more potent than losartan in suppressing Ang II pressor response | [1]       |
| Losartan | Conscious<br>SD Rats              | 2.165 and<br>6.495<br>µmol/kg (1.0<br>and 3.0<br>mg/kg) | IV Bolus | Competitive<br>antagonist of<br>Ang II<br>pressor<br>response         | [1]       |
| ZD 7155  | Conscious<br>SHRs                 | 1.082<br>μmol/kg                                        | IV Bolus | Significant<br>antihypertens<br>ive effect                            | [1]       |
| Losartan | Conscious<br>SHRs                 | 6.495<br>μmol/kg                                        | IV Bolus | Significant<br>antihypertens<br>ive effect                            | [1]       |
| ZD 7155  | Goldblatt<br>Hypertensive<br>Rats | 3 mg/kg                                                 | Oral     | Rapid and<br>sustained BP<br>reduction for<br>up to 48h               | [2]       |
| ZD 7155  | Sprague-<br>Dawley Rats           | Not specified                                           | In vivo  | Decreased<br>systolic BP by<br>16 mmHg                                | [3]       |

## **Clinical Data: Studies with Losartan in Humans**

Extensive clinical trials have established the efficacy of losartan in treating hypertension in humans. The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study, a



large-scale clinical trial, demonstrated that a losartan-based treatment regimen effectively reduced blood pressure in hypertensive patients with left ventricular hypertrophy.[4][5][6] In this trial, blood pressure fell by an average of 30.2/16.6 mmHg in the losartan group.[4][5]

Dose-ranging studies have shown that losartan at doses of 50 mg to 150 mg once daily produces significant reductions in both systolic and diastolic blood pressure compared to placebo.[7] Specifically, after 8 weeks of treatment, 50 mg of losartan led to a mean reduction of 13.0/10.1 mmHg in supine systolic/diastolic pressure.[7]

| Trial                     | Patient<br>Population                            | Treatment                     | Duration               | Mean Blood<br>Pressure<br>Reduction<br>(Systolic/Di<br>astolic) | Reference |
|---------------------------|--------------------------------------------------|-------------------------------|------------------------|-----------------------------------------------------------------|-----------|
| LIFE Study                | Hypertensive patients with LVH                   | Losartan-<br>based<br>therapy | 4.8 years<br>(average) | 30.2 / 16.6<br>mmHg                                             | [4][5]    |
| Dose-<br>Ranging<br>Study | Mild to<br>moderate<br>essential<br>hypertension | Losartan 50<br>mg once daily  | 8 weeks                | 13.0 / 10.1<br>mmHg<br>(supine)                                 | [7]       |
| Dose-<br>Ranging<br>Study | Mild to<br>moderate<br>essential<br>hypertension | Losartan 100<br>mg once daily | 8 weeks                | 8.9 / 9.9<br>mmHg<br>(supine)                                   | [7]       |
| Dose-<br>Ranging<br>Study | Mild to<br>moderate<br>essential<br>hypertension | Losartan 150<br>mg once daily | 8 weeks                | 10.5 / 9.7<br>mmHg<br>(supine)                                  | [7]       |

## **Experimental Protocols**

Animal Studies: Comparative Cardiovascular Effects in Rats



The following protocol was adapted from a study comparing ZD 7155 and losartan in conscious normotensive and hypertensive rats.[1]





#### Click to download full resolution via product page

- Animal Models: Male normotensive Sprague-Dawley (SD) rats and spontaneously hypertensive rats (SHR) were used.
- Surgical Preparation: Under anesthesia, catheters were implanted into the abdominal aorta via the femoral artery for direct blood pressure measurement and into the abdominal vena cava via the femoral vein for drug administration.
- Experimental Procedure:
  - After a recovery period, conscious rats were placed in experimental cages.
  - Arterial blood pressure and heart rate were continuously recorded.
  - A baseline period was established before any infusions.
  - Angiotensin II was infused intravenously at varying doses to establish a dose-response curve for its pressor effect.
  - ZD 7155 or losartan was administered as an intravenous bolus at specified doses.
  - The angiotensin II infusion protocol was repeated at various time points after antagonist administration to determine the potency and duration of the blockade.
- Data Analysis: The inhibitory effects of ZD 7155 and losartan on the angiotensin II-induced pressor responses were calculated and compared. The antihypertensive effects in SHRs were determined by measuring the reduction in mean arterial pressure from baseline.

### Conclusion

Both ZD 7155 and losartan are effective antagonists of the angiotensin II type 1 receptor, leading to a reduction in blood pressure. Preclinical evidence suggests that ZD 7155 is a more potent and longer-acting antagonist than losartan in rat models of hypertension. Losartan has been extensively studied in humans and is a well-established therapeutic agent for hypertension. The data presented in this guide provides a basis for further research and development in the field of AT1 receptor antagonists.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD
   7155 and losartan in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive effect of ZD7155, an angiotensin II receptor antagonist, parallels receptor occupancy in two-kidney, one-clip Goldblatt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Losartan Intervention for Endpoint Reduction (LIFE) Trial—Have Angiotensin-Receptor Blockers Come of Age? PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan Intervention For Endpoint reduction in hypertension (LIFE) study American College of Cardiology [acc.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Antihypertensive Effects of ZD 7155 and Losartan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127983#comparative-effects-of-zd-7155-and-losartan-on-blood-pressure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com